![molecular formula C7H12N2O2 B1281743 4-Acetyl-3-methylpiperazin-2-one CAS No. 59701-95-0](/img/structure/B1281743.png)
4-Acetyl-3-methylpiperazin-2-one
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which could include 4-Acetyl-3-methylpiperazin-2-one, has been reported to involve methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 4-Acetyl-3-methylpiperazin-2-one is C7H12N2O2, and it has a molecular weight of 156.18 g/mol.Scientific Research Applications
Antifungal Agents
4-Acetyl-3-methylpiperazin-2-one: has been utilized in the synthesis of cinnoline derivatives, which exhibit potential as antifungal agents . These compounds are synthesized through intramolecular cyclization, mediated by polyphosphoric acid (PPA), and have shown effectiveness against various fungal strains.
Antitumor Activity
The cinnoline derivatives, synthesized using 4-Acetyl-3-methylpiperazin-2-one , also demonstrate antitumor properties . Research indicates that these compounds can be effective in inhibiting the growth of certain cancer cell lines, making them valuable for cancer research.
Antibacterial Applications
In addition to antifungal and antitumor activities, these derivatives have been reported to possess antibacterial properties . This makes 4-Acetyl-3-methylpiperazin-2-one a key component in the development of new antibacterial drugs.
Anti-inflammatory Properties
The synthesized cinnoline derivatives from 4-Acetyl-3-methylpiperazin-2-one may also serve as anti-inflammatory agents . Their ability to reduce inflammation can be harnessed in the treatment of various inflammatory diseases.
Sedative and Anesthetizing Effects
Certain cinnoline compounds derived from 4-Acetyl-3-methylpiperazin-2-one have been found to exhibit sedative and anesthetizing activities . These effects are beneficial in the development of new anesthetics and sedatives for medical use.
Agrochemical Research
The chemical structure of 4-Acetyl-3-methylpiperazin-2-one allows for its application in agrochemical research . It can be used to create compounds with potential use as pesticides or herbicides, contributing to agricultural advancements.
properties
IUPAC Name |
4-acetyl-3-methylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5-7(11)8-3-4-9(5)6(2)10/h5H,3-4H2,1-2H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLKFJJTNCLFFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60525966 |
Source
|
Record name | 4-Acetyl-3-methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3-methylpiperazin-2-one | |
CAS RN |
59701-95-0 |
Source
|
Record name | 4-Acetyl-3-methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60525966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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